molecular formula C20H23N3O3S B6040472 5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide

5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide

Cat. No.: B6040472
M. Wt: 385.5 g/mol
InChI Key: IKOPLMDYJRDRCK-UHFFFAOYSA-N
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Description

5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a methoxy group, a cyclopenta[b]pyridine ring, a pyrrolidine ring, and a thiophene ring. The presence of these diverse functional groups makes this compound an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This method is efficient and yields high purity products.

For industrial production, the process may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-quality reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like t-butyl hydroperoxide (TBHP) and catalysts like manganese triflate (Mn(OTf)2) .

    Oxidation: The compound can be oxidized using TBHP in the presence of Mn(OTf)2, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of diverse functional groups, which contribute to its wide range of applications and reactivity.

Properties

IUPAC Name

5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-21-18(24)17-9-8-16(27-17)15-7-4-10-23(15)20(25)13-11-12-5-3-6-14(12)22-19(13)26-2/h8-9,11,15H,3-7,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOPLMDYJRDRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(S1)C2CCCN2C(=O)C3=C(N=C4CCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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